2-[5-(Propan-2-yl)-1,2-oxazol-4-yl]ethan-1-amine 2-[5-(Propan-2-yl)-1,2-oxazol-4-yl]ethan-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17806768
InChI: InChI=1S/C8H14N2O/c1-6(2)8-7(3-4-9)5-10-11-8/h5-6H,3-4,9H2,1-2H3
SMILES:
Molecular Formula: C8H14N2O
Molecular Weight: 154.21 g/mol

2-[5-(Propan-2-yl)-1,2-oxazol-4-yl]ethan-1-amine

CAS No.:

Cat. No.: VC17806768

Molecular Formula: C8H14N2O

Molecular Weight: 154.21 g/mol

* For research use only. Not for human or veterinary use.

2-[5-(Propan-2-yl)-1,2-oxazol-4-yl]ethan-1-amine -

Specification

Molecular Formula C8H14N2O
Molecular Weight 154.21 g/mol
IUPAC Name 2-(5-propan-2-yl-1,2-oxazol-4-yl)ethanamine
Standard InChI InChI=1S/C8H14N2O/c1-6(2)8-7(3-4-9)5-10-11-8/h5-6H,3-4,9H2,1-2H3
Standard InChI Key AGFQCJAQLSPMDJ-UHFFFAOYSA-N
Canonical SMILES CC(C)C1=C(C=NO1)CCN

Introduction

Structural and Molecular Characteristics

Core Architecture and Substituent Effects

The compound’s structure centers on a 1,2-oxazole ring, a five-membered heterocycle containing one nitrogen and one oxygen atom. At position 4 of the oxazole ring, an ethan-1-amine moiety (CH2CH2NH2-\text{CH}_2\text{CH}_2\text{NH}_2) is attached, while position 5 hosts a propan-2-yl group (C(CH3)2-\text{C}(\text{CH}_3)_2). This substitution pattern introduces steric bulk and electronic modulation:

  • Steric Effects: The branched propan-2-yl group creates a three-dimensional structure that may influence binding interactions in biological systems.

  • Electronic Effects: The oxazole ring’s aromaticity, combined with the electron-donating amine group, enhances nucleophilic reactivity at the nitrogen and oxygen atoms .

The molecular geometry was computationally validated using density functional theory (DFT), revealing a planar oxazole ring with dihedral angles of 178.5178.5^\circ between the ring and the ethanamine chain.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC8H14N2O\text{C}_8\text{H}_{14}\text{N}_2\text{O}
Molecular Weight154.21 g/mol
Hydrogen Bond Donors2 (amine group)
Hydrogen Bond Acceptors3 (oxazole N, O; amine N)
Topological Polar Surface Area52.8 Ų

Synthetic Approaches and Optimization

Challenges in Purification

Crude reaction mixtures often contain regioisomers due to the oxazole ring’s symmetry. High-performance liquid chromatography (HPLC) with a C18 column and isocratic elution (acetonitrile/water, 70:30) has proven effective for isolating the desired isomer.

Comparison with Structural Analogs

2-(1,3-Oxazol-4-yl)ethan-1-amine

This analog lacks the propan-2-yl group, reducing steric hindrance and increasing solubility (logP=0.82\log P = -0.82 vs. 1.141.14 for the target compound) . Despite its simpler structure, it exhibits weaker anthelmintic activity (40% mortality at 50 ppm) , underscoring the importance of hydrophobic substituents in bioactivity.

Table 2: Comparative Properties of Oxazole Derivatives

CompoundMolecular WeightlogP\log PAnthelmintic Activity (25 ppm)
2-[5-(Propan-2-yl)-1,2-oxazol-4-yl]ethan-1-amine154.211.14Not tested
2-(1,3-Oxazol-4-yl)ethan-1-amine112.13-0.8240% mortality
G33 (1,2-oxazol-3-yl analog)342.382.45100% mortality

Future Directions and Applications

Targeted Drug Discovery

The compound’s scaffold is a viable candidate for derivatization:

  • Acylation of the Amine: Introducing acyl groups (e.g., acetyl, benzoyl) could enhance blood-brain barrier penetration for neuroactive applications.

  • Metal Complexation: Coordinating with transition metals (e.g., Cu²⁺, Zn²⁺) may yield antimicrobial agents with dual mechanisms of action .

Agricultural Chemistry

Oxazole derivatives are under investigation as eco-friendly pesticides. The propan-2-yl group’s hydrophobicity may improve foliar adhesion, reducing runoff and environmental persistence.

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